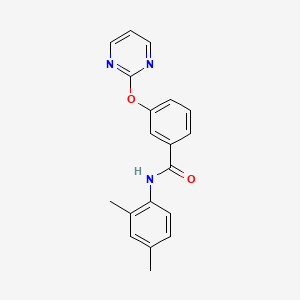

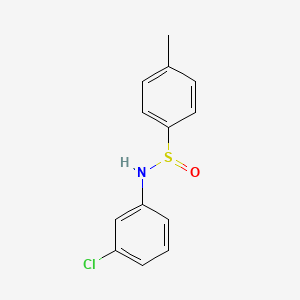

![molecular formula C15H19FN2O2 B5578696 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone is a compound associated with various synthetic and medicinal chemistry studies. Although specific research directly addressing this compound is limited, its structure suggests it is part of a class of compounds that could have interesting biological activities and chemical properties due to the presence of the piperazine ring and the acetyl and fluoro-substituted phenyl groups.

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone typically involves multi-step chemical reactions, starting from basic building blocks like piperazine, acetyl chloride, and fluoro-substituted benzene derivatives. Although direct synthesis methods for this exact compound were not found, similar compounds are synthesized through reactions involving nucleophilic substitution, acylation, and amine coupling reactions. For example, compounds with similar structures were synthesized by reacting 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes in the presence of acetic acid, followed by acetylation with acetic anhydride (Adimule et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical often features a piperazine ring attached to a phenyl group substituted with various functional groups, contributing to the molecule's three-dimensional conformation and biological activity. Crystallography studies provide insights into the arrangement of atoms within the molecule and intermolecular interactions. For example, structures related to the compound demonstrate the importance of the piperazine and fluorophenyl components in determining the overall molecular conformation (Zhang et al., 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in producing novel therapeutic agents, leveraging the piperazine structure for enhanced activity. For instance, the compound has been used in the synthesis of dihydropyrimidinone derivatives through a Biginelli reaction, showcasing its utility in creating compounds with potentially varied biological activities (Bhat et al., 2018). Similarly, the structural modification of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone through electrochemical methods has led to the development of new phenylpiperazine derivatives, underlining the chemical versatility and significance of this compound in synthetic chemistry (Nematollahi & Amani, 2011).

Pharmacological Applications

The structural motif of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone has been pivotal in designing compounds with potential pharmacological benefits. Its derivatives have been investigated for their antimicrobial properties, demonstrating the compound's role in developing new therapeutic agents to combat microbial infections. For example, chalcones derived from 1-(4-piperazin-1-yl-phenyl)ethanone have shown significant antimicrobial activity, indicating the potential of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone derivatives in antimicrobial drug development (Tomar et al., 2007).

Propriétés

IUPAC Name |

1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-10-8-15(14(16)9-13(10)11(2)19)18-6-4-17(5-7-18)12(3)20/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJBTMLJWOMISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)